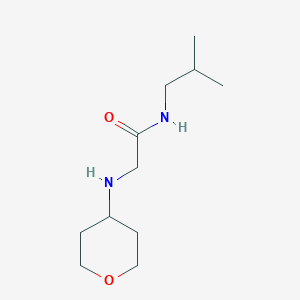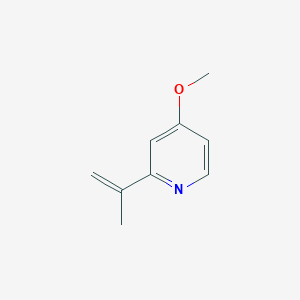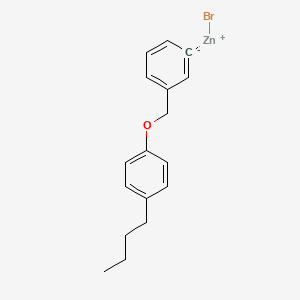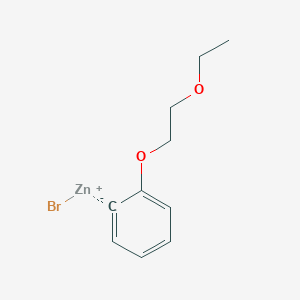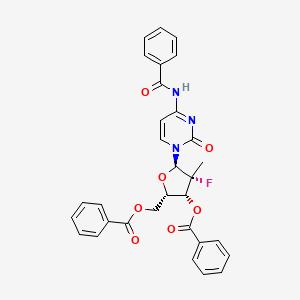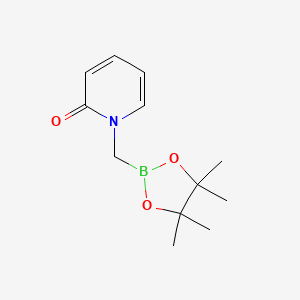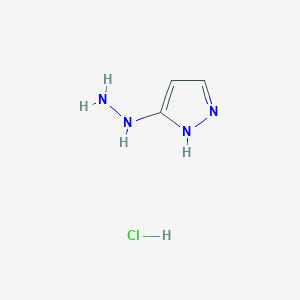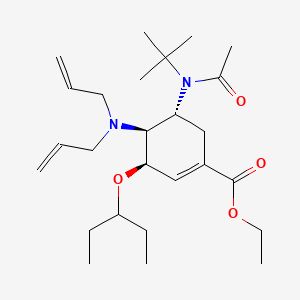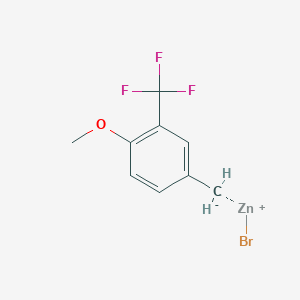
(4-Methoxy-3-(trifluoromethyl)benZyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-methoxy-3-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the trifluoromethyl group enhances its reactivity and stability, making it a versatile reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxy-3-(trifluoromethyl)benzyl)zinc bromide typically involves the reaction of (4-methoxy-3-(trifluoromethyl)benzyl) bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(4-methoxy-3-(trifluoromethyl)benzyl) bromide+Zn→(4-methoxy-3-(trifluoromethyl)benzyl)zinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and yield while minimizing the risks associated with handling reactive intermediates. The use of automated systems allows for precise control over reaction parameters, leading to efficient and safe production.
化学反応の分析
Types of Reactions
(4-methoxy-3-(trifluoromethyl)benzyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling processes such as Negishi coupling. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and is typically carried out under an inert atmosphere. Common solvents include THF and dimethylformamide (DMF).
Addition Reactions: These reactions often require the presence of electrophiles such as aldehydes or ketones and are conducted in solvents like THF or diethyl ether.
Major Products
The major products formed from reactions involving this compound depend on the specific electrophile used. For example, in Negishi coupling, the product is typically a biaryl compound, while in addition reactions, the product is an alcohol or ketone derivative.
科学的研究の応用
Chemistry
In chemistry, (4-methoxy-3-(trifluoromethyl)benzyl)zinc bromide is used as a key reagent in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it invaluable in the construction of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. For instance, it can be used in the synthesis of potential drug candidates with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its role in the synthesis of fluorinated compounds is particularly noteworthy, as these compounds often exhibit unique properties such as increased metabolic stability and lipophilicity.
作用機序
The mechanism by which (4-methoxy-3-(trifluoromethyl)benzyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then undergo transmetalation with a transition metal catalyst, such as palladium or nickel, to form a new carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the cross-coupling reaction, where the organozinc compound acts as a nucleophile.
類似化合物との比較
Similar Compounds
- (4-(trifluoromethyl)benzyl)zinc bromide
- (4-(trifluoromethyl)phenyl)zinc bromide
Comparison
Compared to (4-(trifluoromethyl)benzyl)zinc bromide and (4-(trifluoromethyl)phenyl)zinc bromide, (4-methoxy-3-(trifluoromethyl)benzyl)zinc bromide offers enhanced reactivity due to the presence of the methoxy group. This functional group increases the electron density on the aromatic ring, making the compound more nucleophilic and thus more reactive in cross-coupling reactions. Additionally, the trifluoromethyl group imparts unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in the synthesis of biologically active molecules.
特性
分子式 |
C9H8BrF3OZn |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
bromozinc(1+);4-methanidyl-1-methoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F3O.BrH.Zn/c1-6-3-4-8(13-2)7(5-6)9(10,11)12;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChIキー |
LZWRPZIPUHESGR-UHFFFAOYSA-M |
正規SMILES |
COC1=C(C=C(C=C1)[CH2-])C(F)(F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


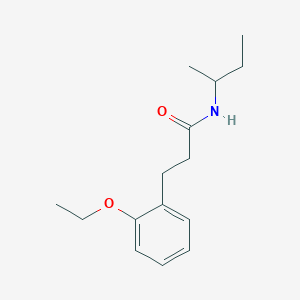
![3-(5-(3,6,7-Trihydroxy-1-isopropyl-1H-benzofuro[3,2-b]pyrazolo[4,3-e]pyridin-4-yl)furan-2-yl)benzoic acid](/img/structure/B14889110.png)
![[Tetrakis(p-aminophenyl)porphyrinato(2-)]zinc](/img/structure/B14889111.png)
